molecular formula C3H6ClN3S B2864169 1,2,5-Thiadiazol-3-ylmethanamine hydrochloride CAS No. 1803600-90-9

1,2,5-Thiadiazol-3-ylmethanamine hydrochloride

Cat. No.: B2864169
CAS No.: 1803600-90-9
M. Wt: 151.61
InChI Key: ZLWMXINPPNCCMH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of (1,2,5-Thiadiazol-3-yl)methanamine hydrochloride are currently unknown. This compound is a part of a unique collection of chemicals provided for early discovery researchers

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1,2,5-Thiadiazol-3-yl)methanamine hydrochloride. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and activity. For instance, the compound is recommended to be stored at a temperature of +4 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Thiadiazol-3-ylmethanamine hydrochloride involves the reaction of 1,2,5-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Thiadiazol-3-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other thiadiazole derivatives.

    Substitution: The compound can undergo substitution reactions, where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

1,2,5-Thiadiazol-3-ylmethanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities.

    2,5-Dimethyl-1,3,4-thiadiazole: Known for its antimicrobial properties.

    4,5-Dihydro-1,2,3-thiadiazole: Investigated for its potential therapeutic effects.

Uniqueness

1,2,5-Thiadiazol-3-ylmethanamine hydrochloride is unique due to its specific structure and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

1,2,5-thiadiazol-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S.ClH/c4-1-3-2-5-7-6-3;/h2H,1,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWMXINPPNCCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-90-9
Record name 1,2,5-thiadiazol-3-ylmethanamine hydrochloride
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